2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile
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Overview
Description
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable nitrile compound under acidic or basic conditions to form the benzimidazole ring . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, primary amines, and substituted benzimidazoles .
Scientific Research Applications
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles: These compounds possess similar structural features and biological activities.
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine: Another derivative with potential therapeutic applications
Uniqueness
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h6-7H,1-3,5H2,(H,11,12) |
InChI Key |
KVYGLRUQHDWSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1CC#N)NC=N2 |
Origin of Product |
United States |
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